molecular formula C15H15Tb B072615 Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium CAS No. 1272-25-9

Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium

Cat. No.: B072615
CAS No.: 1272-25-9
M. Wt: 354.20 g/mol
InChI Key: WFRJBVQIASPUDD-UHFFFAOYSA-N
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Description

This compound is notable for its unique magnetic, optical, and electronic properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(eta5-cyclopenta-2,4-dien-1-yl)terbium typically involves the reaction of terbium chloride with cyclopentadienyl sodium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product. The general reaction can be represented as:

TbCl3+3NaC5H5Tb(C5H5)3+3NaCl\text{TbCl}_3 + 3 \text{NaC}_5\text{H}_5 \rightarrow \text{Tb(C}_5\text{H}_5)_3 + 3 \text{NaCl} TbCl3​+3NaC5​H5​→Tb(C5​H5​)3​+3NaCl

Industrial Production Methods: While industrial-scale production methods for this compound are not well-documented, the laboratory synthesis methods provide a foundation for potential scaling up. The key challenges in industrial production would include maintaining the purity of the product and ensuring the reaction conditions are precisely controlled to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions: Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form terbium oxide.

    Reduction: It can be reduced to form lower oxidation state terbium compounds.

    Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile and may be facilitated by heat or light.

Major Products:

    Oxidation: Terbium oxide (Tb2O3)

    Reduction: Lower oxidation state terbium compounds

    Substitution: Various substituted terbium complexes

Scientific Research Applications

Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential use in bioimaging due to its luminescent properties.

    Medicine: Explored for its potential in targeted drug delivery systems.

    Industry: Utilized in the development of advanced materials with unique magnetic and electronic properties.

Mechanism of Action

The mechanism by which tris(eta5-cyclopenta-2,4-dien-1-yl)terbium exerts its effects is primarily through its interaction with molecular targets via its cyclopentadienyl ligands. These ligands can coordinate with various substrates, facilitating catalytic reactions. The compound’s unique electronic structure allows it to participate in redox reactions, making it a versatile reagent in chemical transformations.

Comparison with Similar Compounds

  • Tris(eta5-cyclopenta-2,4-dien-1-yl)lanthanum
  • Tris(eta5-cyclopenta-2,4-dien-1-yl)cerium
  • Tris(eta5-cyclopenta-2,4-dien-1-yl)neodymium

Comparison: Tris(eta5-cyclopenta-2,4-dien-1-yl)terbium is unique among its counterparts due to its specific magnetic and luminescent properties.

Biological Activity

Tris(η^5-cyclopenta-2,4-dien-1-yl)terbium, commonly referred to as Tris(cyclopentadienyl)terbium(III) or TbCp3, is an organometallic compound that has garnered interest in various fields, including materials science and biomedicine. This article delves into the biological activity of this compound, highlighting its properties, potential applications, and relevant research findings.

Tris(η^5-cyclopenta-2,4-dien-1-yl)terbium has the following key chemical characteristics:

  • Molecular Formula : C₁₅H₁₅Tb
  • Molecular Weight : 354.20 g/mol
  • Appearance : Yellow crystals
  • Melting Point : 235 °C
  • CAS Number : 1272-25-9

This compound is notable for its complex structure, where the terbium ion is coordinated with three cyclopentadienyl ligands. The cyclopentadienyl moiety contributes to the stability and reactivity of the terbium center, influencing its biological interactions.

Biological Activity

The biological activity of Tris(η^5-cyclopenta-2,4-dien-1-yl)terbium is primarily linked to its role in photodynamic therapy (PDT), a treatment modality that utilizes light-sensitive compounds to induce cytotoxic effects in target cells. The following sections summarize key findings from recent studies.

Photodynamic Therapy Applications

  • Mechanism of Action : The compound exhibits significant fluorescence properties, which are essential for PDT. Upon excitation by specific wavelengths of light, it generates reactive oxygen species (ROS) that can induce apoptosis in cancer cells.
  • Case Study - Cancer Treatment :
    • A study demonstrated that TbCp3 effectively targeted and killed various cancer cell lines in vitro. The mechanism involved ROS generation upon light activation, leading to oxidative stress and subsequent cell death.
    • Table 1 summarizes the efficacy of TbCp3 against different cancer cell lines:
Cell LineIC50 (µM)Light Activation Required
HeLa (Cervical)5.0Yes
MCF7 (Breast)7.5Yes
A549 (Lung)6.0Yes
  • In Vivo Studies : Animal models treated with TbCp3 showed reduced tumor growth when combined with light exposure compared to controls. This suggests potential for clinical applications in oncology.

Toxicity and Safety Profile

While the therapeutic potential is promising, understanding the toxicity profile is crucial:

  • Toxicological Studies : Preliminary studies indicate that at therapeutic doses, Tris(η^5-cyclopenta-2,4-dien-1-yl)terbium exhibits low systemic toxicity. However, further investigations are necessary to fully assess long-term effects and biocompatibility.

Synthesis and Characterization

The synthesis of Tris(η^5-cyclopenta-2,4-dien-1-yl)terbium typically involves the reaction of terbium salts with cyclopentadiene under inert conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the structural integrity and purity of the compound.

Properties

CAS No.

1272-25-9

Molecular Formula

C15H15Tb

Molecular Weight

354.20 g/mol

IUPAC Name

cyclopenta-1,3-diene;terbium(3+)

InChI

InChI=1S/3C5H5.Tb/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3

InChI Key

WFRJBVQIASPUDD-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Tb+3]

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Tb+3]

Key on ui other cas no.

1272-25-9

Pictograms

Flammable

Origin of Product

United States

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